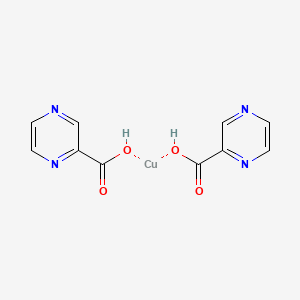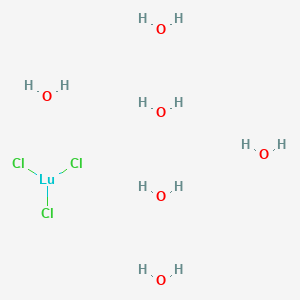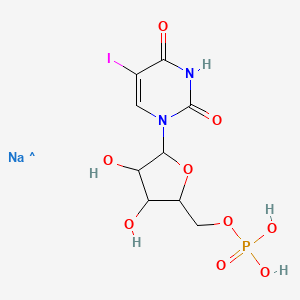
3-(3,8-diamino-6-phenylphenanthridin-5-ium-5-yl)propyl-diethyl-methylazanium;dihydroiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,8-diamino-6-phenylphenanthridin-5-ium-5-yl)propyl-diethyl-methylazanium;dihydroiodide, also known as propidium iodide, is a fluorescent stain that binds to nucleic acids. It is widely used in molecular biology for staining cells and evaluating cell viability. This compound is particularly useful in flow cytometry and fluorescence microscopy due to its ability to selectively stain dead cells.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,8-diamino-6-phenylphenanthridin-5-ium-5-yl)propyl-diethyl-methylazanium;dihydroiodide involves several steps:
Starting Materials: The synthesis begins with the preparation of 3,8-diamino-6-phenylphenanthridine.
Reaction with Alkylating Agents: The phenanthridine derivative is then reacted with diethylmethylamine in the presence of an alkylating agent to form the quaternary ammonium compound.
Iodination: The final step involves the addition of iodine to form the dihydroiodide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to ensure high yield.
Purification: The product is purified using techniques such as recrystallization and chromatography to achieve the desired purity.
Quality Control: The final product undergoes rigorous quality control to ensure consistency and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3,8-diamino-6-phenylphenanthridin-5-ium-5-yl)propyl-diethyl-methylazanium;dihydroiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the phenanthridine ring, altering its fluorescence properties.
Substitution: The compound can undergo substitution reactions, particularly at the amino groups, to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Wissenschaftliche Forschungsanwendungen
3-(3,8-diamino-6-phenylphenanthridin-5-ium-5-yl)propyl-diethyl-methylazanium;dihydroiodide has numerous applications in scientific research:
Chemistry: Used as a fluorescent probe to study nucleic acid interactions.
Biology: Employed in cell viability assays to distinguish between live and dead cells.
Medicine: Investigated for its potential in cancer diagnostics and treatment due to its ability to bind to DNA.
Industry: Utilized in the development of diagnostic kits and research tools.
Wirkmechanismus
The compound exerts its effects by intercalating into the DNA double helix. This intercalation disrupts the normal structure of DNA, making it an effective tool for staining and identifying nucleic acids. The molecular targets include the phosphate backbone and the base pairs of DNA. The pathways involved in its action are primarily related to its ability to bind to nucleic acids and fluoresce under specific conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethidium Bromide: Another fluorescent stain used for nucleic acid staining but with different spectral properties.
Acridine Orange: A nucleic acid-selective fluorescent cationic dye used in cell cycle studies.
DAPI (4’,6-diamidino-2-phenylindole): A fluorescent stain that binds strongly to adenine-thymine rich regions in DNA.
Uniqueness
3-(3,8-diamino-6-phenylphenanthridin-5-ium-5-yl)propyl-diethyl-methylazanium;dihydroiodide is unique due to its high specificity for dead cells and its ability to be used in combination with other dyes for multicolor fluorescence imaging. Its distinct fluorescence properties make it a valuable tool in various research applications.
Eigenschaften
Molekularformel |
C27H36I2N4+2 |
|---|---|
Molekulargewicht |
670.4 g/mol |
IUPAC-Name |
3-(3,8-diamino-6-phenylphenanthridin-5-ium-5-yl)propyl-diethyl-methylazanium;dihydroiodide |
InChI |
InChI=1S/C27H33N4.2HI/c1-4-31(3,5-2)17-9-16-30-26-19-22(29)13-15-24(26)23-14-12-21(28)18-25(23)27(30)20-10-7-6-8-11-20;;/h6-8,10-15,18-19,29H,4-5,9,16-17,28H2,1-3H3;2*1H/q+1;;/p+1 |
InChI-Schlüssel |
XJMOSONTPMZWPB-UHFFFAOYSA-O |
Kanonische SMILES |
CC[N+](C)(CC)CCC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N.I.I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















